molecular formula C5H9NO2S B152206 Thiomorpholine-2-carboxylic acid CAS No. 134676-66-7

Thiomorpholine-2-carboxylic acid

Cat. No. B152206
M. Wt: 147.2 g/mol
InChI Key: ATOPRCUIYMBWLH-UHFFFAOYSA-N
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Description

Thiomorpholine-2-carboxylic acid is an organic compound that contains a total of 18 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group .


Synthesis Analysis

The synthesis of Thiomorpholine-2-carboxylic acid involves a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes. This provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions in the presence of an inexpensive organic photocatalyst (TPP) and a Lewis acid additive .


Molecular Structure Analysis

The molecular structure of Thiomorpholine-2-carboxylic acid includes a six-membered ring, a carboxylic acid (aliphatic), a secondary amine (aliphatic), and a hydroxyl group . The molecular weight is 147.2 .


Chemical Reactions Analysis

Thiomorpholine-2-carboxylic acid can participate in various chemical reactions. For instance, it can be involved in the synthesis of novel Schiff bases and azol-β-lactam derivatives .


Physical And Chemical Properties Analysis

Carboxylic acids, including Thiomorpholine-2-carboxylic acid, are known for their ability to engage in hydrogen bonding with water molecules due to their carboxyl functional group . The carboxyl group is a very unreactive substrate for an enzyme-catalyzed acyl substitution reactions .

Scientific Research Applications

  • Antimicrobial Activity : Thiomorpholine derivatives have been synthesized to enhance microbial intracellular concentration and reduce microbial resistance. Their antimicrobial activity has been a focus of research (Kardile & Kalyane, 2010).

  • Synthesis of Novel Derivatives : Research has been conducted on the regio- and stereo-selective synthesis of novel 3-thiomorpholines, highlighting their potential in various chemical applications (Khodadadi et al., 2021).

  • Building Blocks in Medicinal Chemistry : Thiomorpholine and its derivatives are important building blocks in medicinal chemistry, with some analogues entering human clinical trials. Research has focused on developing novel bicyclic thiomorpholine building blocks for this purpose (Walker & Rogier, 2013).

  • Catalysis : Studies have explored the use of boric acid/glycerol as a catalyst for the synthesis of Thiomorpholine 1,1-Dioxide by double Michael addition reaction, emphasizing the simplicity and efficiency of this green chemistry approach (Halimehjnai et al., 2013).

  • Structural Analysis : Research on the thiomorpholine ring's conformation and intermolecular interactions has been conducted, contributing to the understanding of its structural properties (Fun et al., 2009).

  • Synthesis of Amides : Studies have focused on synthesizing new amides of Thiomorpholine carboxylate, analyzing their antimicrobial activities, and exploring their potential in pharmaceutical applications (Nagavelli et al., 2014).

  • Enantioselective Synthesis : Research into the enantioselective synthesis of 2-substituted thiomorpholin-3-ones from various electrophiles has been conducted, contributing to the field of asymmetric synthesis (Franceschini et al., 2003).

  • Polymer-Supported Synthesis : The polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been investigated, demonstrating its utility in the creation of complex molecular structures (Králová et al., 2017).

  • Antioxidant and Cytotoxic Activities : A new class of N-azole substituted thiomorpholine derivatives has been prepared, with studies on their antioxidant and cytotoxic activities, providing insights into their potential therapeutic applications (Reddy et al., 2014).

  • Corrosion Inhibition : Thiomorpholin-4-ylmethyl-phosphonic acid has been studied as a corrosion inhibitor for carbon steel in natural seawater, demonstrating its effectiveness even at low concentrations (Amar et al., 2008).

Safety And Hazards

Thiomorpholine-2-carboxylic acid is a combustible liquid that causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Thiomorpholine-2-carboxylic acid and its derivatives have potential applications in the development of chemosensors for the detection of various analytes in aqueous and biological systems . This is due to their exceptional photophysical properties compared to other heterocycles .

properties

IUPAC Name

thiomorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOPRCUIYMBWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304192
Record name 2-Thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-2-carboxylic acid

CAS RN

134676-66-7
Record name 2-Thiomorpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134676-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Ricci, M Nardini, AM Caccuri, G Federici - Biochimica et Biophysica Acta …, 1983 - Elsevier
… compounds such as D-thiazolidine carboxylate [9,10] are oxidized by D-amino-acid oxidase, we studied the ability of the ketimine reduced forms (thiomorpholine-2-carboxylic acid and …
Number of citations: 23 www.sciencedirect.com
KS Battula, S Narsimha, RK Thatipamula… - …, 2017 - Wiley Online Library
… H 2 O at room temperature furnished 4-(tert-butoxycarbonyl) thiomorpholine-2-carboxylic acid 1,1-dioxide (3). Further, compound 3 was treated with 3-methoxyaniline using HATU in the …
TS Soper, JM Manning - Biochemistry, 1978 - ACS Publications
… trapping reaction with this thiol isS'-(/3-aminoethyl)cysteine and a minor product is 1 -thiomorpholine-2-carboxylic acid. The former derivative was found to be the D isomer—a result …
Number of citations: 50 pubs.acs.org
MA Urello, L Xiang, R Colombo, A Ma… - …, 2020 - ACS Publications
… -Thiomorpholine-2-carboxylic Acid-NHS Ester 3 N-Boc-thiomorpholine-2-carboxylic acid (1 … and concentrated to give pure N-Boc-thiomorpholine-2-carboxylic acid-NHS ester 3 (1.3 g, …
Number of citations: 13 pubs.acs.org
B Adams, KJM Beresford, SM Whyte… - Chemical …, 2000 - pubs.rsc.org
… by β-bromo-D-alanine was reversed by addition of thiols and, when β-mercaptoethylamine was used, S-(β-aminoethyl)-D-cysteine and Δ 1 -thiomorpholine-2-carboxylic acid were …
Number of citations: 11 pubs.rsc.org
B Adams, K Lowpetch, F Thorndycroft… - Organic & …, 2005 - pubs.rsc.org
… .1.21) by β-bromo-D-alanine 4a was reversed by addition of thiols and, when β-mercaptoethylamine was used, S-(β-aminoethyl)-D-cysteine 5 and Δ 1 -thiomorpholine-2-carboxylic acid …
Number of citations: 14 pubs.rsc.org
H Ueno - 1982 - search.proquest.com
… as S-(6-aminoethyl)cysteine and a minor one as A*-thiomorpholine-2carboxylic acid. An or-aminoacrylate Schiff base was proposed as the reactive intermediate. The proposed scheme …
Number of citations: 7 search.proquest.com
JM Manning, TS Soper, P Pecsei, A Di Donato… - Biochemistry of Vitamin …, 1987 - Springer
… Two products were isolated from this trapping reaction, one was aminoethylcysteine and the other product isolated after reduction was thiomorpholine-2-carboxylic acid (14) • This latter …
Number of citations: 1 link.springer.com
M NARDINI, M ACHILLI… - ITALIAN …, 1983 - … SRL VIA CARLO FARINI 70, 20159 …
Number of citations: 0

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